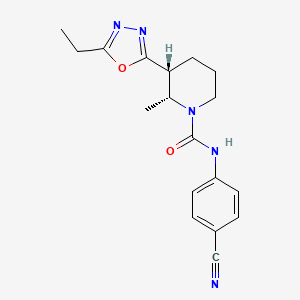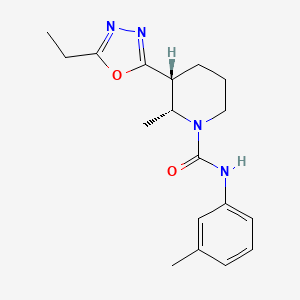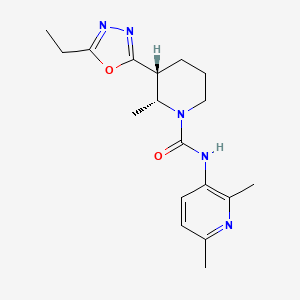
(3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HPTP and has been found to have a variety of interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol is not fully understood, but it is believed to involve interactions with the endocannabinoid system. Specifically, HPTP has been shown to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding activity may result in a variety of downstream effects, including changes in neurotransmitter release and modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that this compound may have a variety of interesting effects on the body. For example, HPTP has been shown to have analgesic effects in animal models of pain, and may also have potential as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol is that it is relatively easy to synthesize in the lab, which makes it a useful tool for researchers who are interested in studying the endocannabinoid system. However, there are also some limitations to using HPTP in lab experiments. For example, this compound has relatively low solubility in water, which can make it challenging to work with in certain experimental contexts.
Orientations Futures
There are many potential future directions for research on (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol. Some possible areas of study include:
- Further investigation of the mechanism of action of HPTP, including its interactions with the endocannabinoid system and other signaling pathways.
- Exploration of the potential therapeutic applications of this compound, including its use as a treatment for pain, anxiety, and other conditions.
- Development of new synthetic methods for producing HPTP and related compounds, which could help to improve the efficiency and scalability of research in this area.
- Investigation of the potential side effects and safety profile of HPTP, which will be important to understand before this compound can be used in clinical settings.
Méthodes De Synthèse
The synthesis of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol can be achieved through a multi-step process that involves the use of various chemical reagents and techniques. This process has been detailed in several scientific papers and involves the use of starting materials such as 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde and (R)-2-bromo-1-phenylpropan-1-ol.
Applications De Recherche Scientifique
The potential applications of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol in scientific research are numerous. This compound has been found to have potential uses in the fields of neuroscience, pharmacology, and biochemistry. Specifically, HPTP has been shown to have activity as a modulator of the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood regulation, and appetite.
Propriétés
IUPAC Name |
(3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-6-13(22)10-21-11-14(23)9-15(21)17-18-16(19-20-17)12-7-4-3-5-8-12/h3-5,7-8,13-15,22-23H,2,6,9-11H2,1H3,(H,18,19,20)/t13?,14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWIDCWXMVZAA-DMJDIKPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1CC(CC1C2=NC(=NN2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CN1C[C@@H](C[C@H]1C2=NC(=NN2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)
![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)
![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)


![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)



![2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
![(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)
![(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)